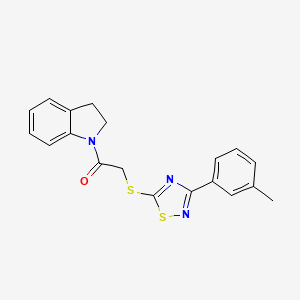

1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS2/c1-13-5-4-7-15(11-13)18-20-19(25-21-18)24-12-17(23)22-10-9-14-6-2-3-8-16(14)22/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLGJIKYQBDGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts alkylation reaction.

Coupling with Indoline: The final step involves coupling the thiadiazole derivative with indoline through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone have been synthesized and tested against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer). These studies demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in low micromolar ranges .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against the Hepatitis B virus (HBV). A study evaluated a series of indolinone derivatives and found that specific compounds could significantly suppress HBV replication in both wild-type and resistant strains . The mechanism appears to involve immunomodulatory effects that enhance host immune responses.

Table 2: Antiviral Efficacy Against HBV

Antibacterial Activity

Thiadiazole derivatives have also been investigated for their antibacterial properties. For example, compounds containing the thiadiazole scaffold have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 3: Antibacterial Activity of Thiadiazole Compounds

Mechanistic Insights

The biological activities of this compound are largely attributed to the presence of the thiadiazole ring, which is known for its ability to interact with various biological targets. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cancer proliferation and viral replication .

Mecanismo De Acción

The mechanism of action of 1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indoline and thiadiazole rings play crucial roles in binding to these targets, modulating their activity and resulting in the desired biological response.

Comparación Con Compuestos Similares

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of ethanone-linked heterocycles, which are widely studied for their biological and material properties. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations :

Heterocycle Diversity: The target compound employs a 1,2,4-thiadiazole ring, distinct from thiazole (in 10), triazole (in 12a), or tetrazole (in 3d) cores. Triazole and tetrazole derivatives (e.g., 3d, 12a) are more frequently reported, likely due to their stability and ease of functionalization .

Substituent Effects: The m-tolyl group on the thiadiazole ring provides steric bulk and lipophilicity compared to electron-withdrawing groups (e.g., nitro in 3d) or polar substituents (e.g., methoxy in 12a).

Synthetic Approaches: The target compound’s synthesis may parallel methods for 10, where nucleophilic substitution or coupling reactions link heterocycles via thioether or ethanone bridges . Yields for analogs range widely (42–94%), with triazole derivatives (e.g., 12a) achieving higher efficiencies due to optimized cyclocondensation protocols .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral and Physical Property Data

Key Observations :

- IR Spectroscopy: Ethanone carbonyl stretches (~1735 cm⁻¹) are consistent across analogs, confirming the ketone functionality .

- ¹H NMR : Aromatic protons in the target compound would likely resonate near δ 7.0–8.5 ppm, similar to 10 and 3d . Substituents like m-tolyl may introduce upfield shifts due to electron-donating methyl groups .

Actividad Biológica

The compound 1-(Indolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

-

Antimicrobial Properties

- Thiadiazole derivatives, including those similar to the compound , have been reported to exhibit significant antimicrobial activity. For instance, compounds containing a 1,3,4-thiadiazole nucleus have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) as low as 1.562 μg/mL .

-

Anticancer Potential

- The anticancer properties of thiadiazole derivatives are well-documented. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation and survival . For example, certain thiadiazoles have shown promising results in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Effects

- Antioxidant Activity

The biological activity of This compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic processes or disease pathways. For example, they may inhibit phosphatases or kinases that are critical for cancer cell survival and proliferation.

- DNA Interaction: Some compounds have been shown to interact with DNA or RNA, affecting replication and transcription processes. This interaction can lead to cytotoxic effects in rapidly dividing cells such as cancer cells.

- Modulation of Signaling Pathways: Thiadiazoles can influence various signaling pathways associated with inflammation and cell survival, thereby exerting their therapeutic effects.

Case Study 1: Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus. The compound exhibited an IC50 value indicating strong inhibition of bacterial growth when tested under laboratory conditions .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related thiadiazole derivative induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent .

Case Study 3: Anti-inflammatory Effects

A study focused on a thiadiazole derivative's ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased levels of inflammatory markers compared to controls, highlighting its therapeutic potential .

Q & A

Q. Advanced Research Focus

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding networks .

- Validation tools : Check CIF files with PLATON to detect twinning or disorder .

Example: SHELXTL (Bruker AXS) successfully resolved thiadiazole-thiol conformers in related compounds .

What are the limitations of serial dilution methods in assessing antimicrobial activity, and how can they be mitigated?

Basic Research Focus

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.